(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine, also known as RO5203648, is a synthetic compound recognized as a selective partial agonist of the trace amine-associated receptor 1 (TAAR1). This compound has garnered attention for its potential applications in neuroscience and pharmacology, particularly in the modulation of neurotransmitter systems and its implications in treating neuropsychiatric disorders such as addiction and depression. The compound's unique structural features contribute to its biological activity and make it a subject of interest for scientific research.
The compound is classified under the category of oxazole derivatives, specifically dihydrooxazole amines. It is synthesized through various chemical processes that involve the manipulation of aromatic and aliphatic amines. The compound's IUPAC name reflects its complex structure, which includes dichlorophenyl and oxazole functionalities.
The synthesis of (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine involves several key steps:
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine has a molecular formula of C9H8Cl2N2O. The structural features include:
The InChI representation for this compound is:
The InChI Key is HGGPGNSCBBAGJN-MRVPVSSYSA-N.
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine can undergo various chemical reactions:
Common reagents used in reactions involving this compound include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and various catalysts that facilitate cyclization or substitution processes.
The mechanism of action for (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine primarily involves its interaction with TAAR1 receptors. Upon binding to these receptors:
Research indicates that activation of TAAR1 by this compound may lead to decreased stimulant-induced behaviors in animal models, suggesting its potential utility in treating substance use disorders.
Relevant data from studies indicate that careful handling is necessary due to potential reactivity with other chemical species.
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine has several scientific applications:
The ongoing research into this compound highlights its significance in understanding complex neurobiological processes and developing novel treatments for mental health disorders.
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine (commonly designated RO5203648 in its dihydrochloride salt form) represents a structurally optimized oxazole derivative with significant neuropharmacological properties. This chiral molecule has emerged as a pivotal research tool in neuroscience due to its selective interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in the regulation of monoaminergic systems. The compound's unique structural features—including its stereospecific configuration, hydrogen-bonding capable oxazoline ring, and dichlorinated aromatic system—enable precise molecular interactions within biological targets. Originally developed to explore TAAR1's therapeutic potential, this compound has demonstrated compelling effects in preclinical models of psychiatric disorders and substance abuse, positioning it as a prototype for novel neurotherapeutic development [5] [4].
The systematic IUPAC name (S)-4-(3,4-dichlorophenyl)-4,5-dihydrooxazol-2-amine precisely defines the compound's molecular architecture, specifying the chiral center at position 4 with S-configuration, the 3,4-dichloro-substituted phenyl ring at C4, and the 2-amino group on the oxazoline heterocycle. Key identifiers include:
Table 1: Structural Identifiers and Chemical Descriptors
Identifier Type | Specification |
---|---|
Systematic Name | (S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine |
Canonical SMILES | NC1=NC@HC1=CC(=C(C=C1)Cl)Cl |
InChI Key | HGGPGNSCBBAGJN-MRVPVSSYSA-N |
Chiral Centers | 1 (S-configuration) |
Hydrogen Bond Donors | 2 (NH₂ and N-H) |
Hydrogen Bond Acceptors | 3 (oxazoline N and O, amino N) |
The core structure comprises a 4,5-dihydrooxazole (oxazoline) ring with C4 bearing the chiral center connected to the 3,4-dichlorophenyl substituent. This planar aromatic system provides hydrophobic character while the chlorine atoms induce electron-withdrawing effects that influence electronic distribution and binding interactions. The oxazoline nitrogen participates in hydrogen bonding, while the 2-amino group serves as both hydrogen bond donor and acceptor—properties essential for receptor recognition [1] [7].
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the S-configuration at the C4 stereocenter is pharmacologically essential. The dihydrooxazole ring adopts a half-chair conformation, with the phenyl ring positioned pseudo-equatorially to minimize steric strain. This specific orientation creates a three-dimensional pharmacophore complementary to the TAAR1 binding pocket [1].
The compound emerged from targeted medicinal chemistry efforts at Hoffmann-La Roche, first appearing in patent literature (US8604061B2) in 2013 as a TAAR1-selective partial agonist. This patent detailed novel 2-aminooxazoline derivatives exhibiting high affinity for TAAR1, with (S)-4-(3,4-dichlorophenyl) variant identified as a lead candidate due to its exceptional receptor selectivity and favorable pharmacokinetic properties [1].
Table 2: Key Developmental Milestones
Year | Development Milestone | Research Context |
---|---|---|
2011 | Initial synthesis and screening | Patent priority data (US8604061B2) |
2012 | First public disclosure of neuropharmacological profile | TAAR1 partial agonism established (Revel et al.) |
2013 | Detailed behavioral characterization | Cocaine and methamphetamine modulation studies |
2015 | Species comparison studies | Human vs. rodent TAAR1 activation profiling |
The compound's development coincided with growing recognition of TAAR1's therapeutic potential for neuropsychiatric conditions. Prior to its discovery, research relied primarily on endogenous trace amines (e.g., β-phenethylamine) or non-selective amphetamine derivatives as TAAR1 ligands. RO5203648 represented the first well-characterized, selective synthetic ligand suitable for probing TAAR1's physiological roles and therapeutic applications. Preclinical validation studies published in 2012 demonstrated its ability to modulate dopamine neurotransmission and exhibit antipsychotic-like properties without inducing motor side effects typical of dopamine D2 antagonists, establishing its translational promise [5] [4].
(S)-4-(3,4-Dichlorophenyl)-4,5-dihydrooxazol-2-amine belongs to the 2-amino-4,5-dihydrooxazole subclass, characterized by a partially saturated oxazole core with an exocyclic amine at C2. This classification distinguishes it from:
Table 3: Positioning Within Oxazole Therapeutic Agents
Oxazole Subclass | Representative Agents | Key Therapeutic Applications | Structural Distinctions from RO5203648 |
---|---|---|---|
4,5-Dihydrooxazoles | RO5203648, Toloxatone | Neuropharmacology, Antidepressants | Reference compound |
Aromatic Oxazoles | Oxacillin, Sulfisoxazole | Antibacterials | Fully unsaturated ring; no chiral center |
Oxadiazoles | Raltegravir | Antiviral (HIV integrase inhibitor) | Additional ring nitrogen atom |
Benzoxazoles | Flunoxaprofen | Anti-inflammatory | Fused benzene-oxazole system |
The compound exhibits three distinctive pharmacophoric elements:
Functionally, oxazole derivatives demonstrate remarkable target promiscuity across therapeutic areas—antibacterial (linezolid), antiviral (raltegravir), and anticancer applications. RO5203648 exemplifies the neuropharmacological utility of this scaffold, leveraging its hydrogen-bonding capacity and stereochemical precision for selective GPCR modulation. The 4,5-dihydro modification increases stability versus aromatic oxazoles while preserving directionality of substituents critical for receptor binding [3] [10].
The compound's primary significance resides in its function as a highly selective TAAR1 partial agonist (EC₅₀ = 0.5 μM at human TAAR1), exhibiting negligible activity at related aminergic receptors (dopamine, serotonin, trace amine receptors). This selectivity profile enables precise interrogation of TAAR1's physiological roles without confounding off-target effects [4] [5].
Neuropharmacological characterization reveals multifaceted CNS modulation:
In preclinical behavioral models, RO5203648 demonstrates antipsychotic-like properties without catalepsy induction, antidepressant-like effects in forced swim tests, and substance abuse mitigation:
Table 4: Neurochemical Effects in Preclinical Models
Biological System | Observed Effect | Therapeutic Implication |
---|---|---|
Ventral Tegmental Area | ↑ Dopaminergic firing at low doses; normalizes psychostimulant-induced hyperactivity | Anticraving effects in substance abuse |
Dorsal Raphe Nucleus | ↑ Serotonergic neuron firing frequency | Antidepressant/anxiolytic potential |
Prefrontal Cortex | Modulates glutamate release via D2-TAAR1 heteromers | Cognitive enhancement in schizophrenia |
Striatal Dopamine Release | Normalizes cocaine-evoked dopamine overflow | Prevention of neuroadaptation in addiction |
The compound's translational significance extends beyond its direct therapeutic potential. It serves as both:
Recent medicinal chemistry efforts have leveraged its core structure to develop dual TAAR1/5-HT1A agonists and TAAR1-biased agonists with refined signaling profiles [3] [4] [5].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2